Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate
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Overview
Description
Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a methyl group, and a 4-oxopent-2-enyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(4-oxopent-2-enyl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or THF under an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or DMSO at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
- N-tert-Butoxycarbonyl)-4-iodoaniline
Uniqueness
Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-7H,8H2,1-5H3 |
InChI Key |
LNTLYYVPYIBZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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